2,4-DICHLORO-6-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PHENOL
Overview
Description
2,4-DICHLORO-6-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PHENOL is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoxazine ring fused with a phenol group, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-6-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PHENOL typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorophenol with 4,4-diphenyl-2,4-dihydro-1H-3,1-benzoxazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The mixture is heated to facilitate the reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and waste, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-6-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2,4-DICHLORO-6-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PHENOL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-6-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its application, whether in biological systems or material science.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Shares the dichlorophenol moiety but lacks the benzoxazine ring.
4,4-Diphenyl-2,4-dihydro-1H-3,1-benzoxazine: Contains the benzoxazine structure but without the dichlorophenol group.
Uniqueness
2,4-DICHLORO-6-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PHENOL is unique due to the combination of its dichlorophenol and benzoxazine structures
Properties
IUPAC Name |
2,4-dichloro-6-(4,4-diphenyl-1,2-dihydro-3,1-benzoxazin-2-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19Cl2NO2/c27-19-15-20(24(30)22(28)16-19)25-29-23-14-8-7-13-21(23)26(31-25,17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16,25,29-30H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QORKFCUJENAXDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC(O2)C4=C(C(=CC(=C4)Cl)Cl)O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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